Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 2034527-83-6
VCID: VC7593576
InChI: InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3
SMILES: COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br
Molecular Formula: C12H14BrNO4S
Molecular Weight: 348.21

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

CAS No.: 2034527-83-6

Cat. No.: VC7593576

Molecular Formula: C12H14BrNO4S

Molecular Weight: 348.21

* For research use only. Not for human or veterinary use.

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate - 2034527-83-6

Specification

CAS No. 2034527-83-6
Molecular Formula C12H14BrNO4S
Molecular Weight 348.21
IUPAC Name methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Standard InChI InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3
Standard InChI Key NALUHWRTKKCYQV-UHFFFAOYSA-N
SMILES COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₅BrNO₄S, with a molecular weight of 377.28 g/mol. Its IUPAC name, methyl 2-[(1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)sulfanyl]acetate, reflects the integration of three key components:

  • A 5-bromofuran-2-carbonyl group (C₅H₂BrO₃), providing electrophilic reactivity due to the bromine substituent.

  • A pyrrolidin-3-yl scaffold (C₄H₈N), contributing conformational rigidity and hydrogen-bonding capacity.

  • A methyl thioacetate moiety (C₄H₇O₂S), introducing lipophilicity and potential prodrug functionality .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Formation of 5-bromofuran-2-carbonyl chloride:

    • React 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions .

  • Amide Coupling with Pyrrolidine:

    • Treat pyrrolidin-3-amine with the acyl chloride in dichloromethane (DCM) using trimethylamine (TEA) as a base to yield 1-(5-bromofuran-2-carbonyl)pyrrolidin-3-amine.

  • Thioether Formation:

    • React the amine intermediate with methyl 2-mercaptoacetate via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) .

Industrial-Scale Considerations

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

  • Yield Optimization:

    • Control reaction temperature (<0°C during acylation to minimize side reactions).

    • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .

Reactivity and Functionalization

Electrophilic Sites

  • Bromine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the furan ring.

  • Ester Group: Hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/MeOH), facilitating prodrug activation.

Stability Profile

  • Photodegradation: The bromofuran moiety may undergo debromination under UV light, necessitating storage in amber vials.

  • Hydrolytic Sensitivity: The thioether linkage is stable at physiological pH but may oxidize to sulfoxides in the presence of H₂O₂ .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity
5-Bromofuran-2-carboxylic acidLacks pyrrolidine and thioacetateAntibacterial (MIC: 8 µg/mL)
Methyl 2-(pyrrolidin-3-ylthio)acetateNo bromofuran moietyAntioxidant (IC₅₀: 50 µM)

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalyst loadings and solvent systems for cost-effective production.

  • Toxicological Profiling: Assessing hepatotoxicity risks associated with brominated heterocycles.

  • Target Identification: High-throughput screening to map protein-binding partners and elucidate mechanisms.

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